2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-3-25(4-2)13-14-26-19-8-6-5-7-18(19)21(24-22(26)29)32-15-20(28)23-16-9-11-17(12-10-16)27(30)31/h9-12H,3-8,13-15H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIMOYKGKUUXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 444.6 g/mol. The structure includes a hexahydroquinazoline core linked through a thioether bond to an acetamide group substituted with a nitrophenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C23H32N4O3S |
| Molecular Weight | 444.6 g/mol |
| CAS Number | 898435-60-4 |
| Solubility | Not available |
| Melting Point | Not available |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, research on derivatives of hexahydroquinazoline has shown promising results in inhibiting tumor cell proliferation. The mechanism is often attributed to the modulation of apoptotic pathways and interference with cell cycle progression.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
- In Vitro Studies : In vitro assays have demonstrated that related compounds can effectively reduce cell viability in various cancer cell lines, including breast and lung cancer cells.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Compounds containing similar functional groups have been studied for their ability to inhibit key enzymes involved in cancer metabolism and proliferation.
- Xanthine Oxidase Inhibition : Some derivatives have shown promise as xanthine oxidase inhibitors, which could be beneficial in managing gout and hyperuricemia.
- Case Study : A study on related quinazoline derivatives reported IC50 values indicating effective inhibition of xanthine oxidase activity, suggesting a potential role for this compound in therapeutic applications targeting metabolic disorders.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a structurally similar compound in human cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
- Results : A significant reduction in cell viability was observed after 48 hours of treatment with an IC50 value of approximately 15 µM.
Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of related compounds demonstrated:
- Enzyme Targeted : Xanthine oxidase.
- Results : An IC50 value of 10 µM was recorded for one derivative, indicating strong inhibitory potential.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis requires multi-step reactions with precise control of temperature, solvent polarity, and reaction time. For example, the diethylaminoethyl group introduction likely involves nucleophilic substitution under inert atmosphere (e.g., nitrogen) to prevent oxidation. Intermediate purification via column chromatography and final product validation by HPLC (≥95% purity) and NMR (e.g., confirming thioether linkage at δ 3.8–4.2 ppm) are critical .
Q. Which spectroscopic techniques are most effective for structural characterization?
- 1H/13C NMR : Resolves quinazolinone protons (e.g., C=O at ~170 ppm in 13C NMR) and nitrophenyl substituents.
- HRMS : Confirms molecular ion ([M+H]+) with <2 ppm error.
- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and thioether bonds (~650 cm⁻¹) .
Q. How can researchers assess the compound’s stability under experimental conditions?
Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis. Monitor degradation products, particularly at the labile thioether and amide bonds. Use LC-MS to identify degradation pathways (e.g., oxidation of the diethylamino group) .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functional group modifications?
- Protecting Groups : Temporarily shield the diethylaminoethyl group during nitrophenyl-thioacetamide coupling to avoid unintended side reactions.
- Computational Modeling : Use DFT calculations to predict reactive sites (e.g., sulfur atom in thioether as nucleophilic center) and optimize reaction trajectories .
Q. How should researchers resolve contradictory bioactivity data across cell-based assays?
- Dose-Response Validation : Re-test the compound in standardized assays (e.g., kinase inhibition) with controlled ATP concentrations.
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies.
- Cell Line Authentication : Confirm genetic stability of models to rule out off-target effects .
Q. What advanced methods confirm stereochemical integrity in the hexahydroquinazolinone core?
- X-ray Crystallography : Resolve crystal structures of intermediates to assign absolute configuration.
- Chiral HPLC : Employ a Chiralpak® column with hexane:isopropanol gradients to separate enantiomers and determine enantiomeric excess (>98%) .
Q. How can researchers optimize the compound’s solubility for in vivo studies?
- Salt Formation : React with HCl to generate a water-soluble hydrochloride salt.
- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability. Validate solubility via shake-flask method at physiologically relevant pH (1.2–7.4) .
Methodological Challenges & Solutions
Q. What analytical approaches address spectral overlap in NMR characterization?
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H and 13C shifts, particularly for the congested hexahydroquinazolinone region.
- Variable Temperature NMR : Suppress signal broadening caused by conformational exchange at room temperature .
Q. How can researchers reconcile conflicting data in mechanism-of-action studies?
Q. What computational tools predict metabolic liabilities in this compound?
- ADMET Predictors : Simulate cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of diethylaminoethyl group) using software like Schrödinger’s QikProp.
- Molecular Dynamics : Model interactions with blood plasma proteins to estimate half-life .
Data Contradiction Analysis
Q. How to interpret variability in cytotoxicity profiles across cancer cell lines?
- Transcriptomic Correlation : Cross-reference activity data with cell line genomic databases (e.g., CCLE) to identify biomarkers (e.g., EGFR mutations) linked to sensitivity.
- Redox Profiling : Measure intracellular glutathione levels, as thioacetamides may exhibit redox-dependent cytotoxicity .
Q. What methodologies validate the compound’s selectivity for quinazolinone-binding proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
